Technical Whitepaper: 4-(4-Chlorophenyl)-3-fluorobenzoic Acid
Technical Whitepaper: 4-(4-Chlorophenyl)-3-fluorobenzoic Acid
Optimizing Biaryl Scaffolds for Medicinal Chemistry & Agrochemical Discovery
Executive Summary
4-(4-Chlorophenyl)-3-fluorobenzoic acid (CAS 844878-86-0) is a specialized biaryl building block characterized by a strategic "ortho-fluorine" substitution pattern. Unlike simple biphenyl systems, the inclusion of a fluorine atom at the 3-position (ortho to the biaryl axis) introduces significant steric and electronic constraints that modulate the molecule's torsion angle. This compound serves as a critical intermediate in the synthesis of enzyme inhibitors (e.g., COX-2, kinases) , receptor modulators , and metabolically stable agrochemicals .
This guide details the physicochemical rationale for using this scaffold, a scalable synthetic protocol via Suzuki-Miyaura cross-coupling, and rigorous characterization standards required for pharmaceutical-grade applications.
Chemical Architecture & Physicochemical Profile[1][2][3][4]
The utility of CAS 844878-86-0 lies in its ability to balance lipophilicity with conformational rigidity.
Key Properties Table
| Property | Specification | Relevance in R&D |
| CAS Number | 844878-86-0 | Unique Identifier |
| Formula | C₁₃H₈ClFO₂ | Biaryl Core |
| Molecular Weight | 250.65 g/mol | Fragment-based drug design compliant (<300 Da) |
| Predicted pKa | ~3.8 - 4.0 | Acidic moiety suitable for salt formation |
| Predicted LogP | ~3.9 | High lipophilicity; requires formulation strategies |
| H-Bond Donors/Acceptors | 1 / 2 | Canonical carboxylic acid profile |
| Rotatable Bonds | 1 (Biaryl axis) | Restricted by 3-Fluoro substituent |
The "Ortho-Fluorine Effect"
The 3-fluorine atom is not merely a metabolic blocker; it is a conformational control element. In unsubstituted biphenyls, the torsion angle is flexible. However, the van der Waals radius of fluorine (1.47 Å) creates steric repulsion with the ortho-hydrogens of the adjacent chlorophenyl ring.
-
Consequence: This forces the two phenyl rings to twist out of coplanarity (dihedral angle typically 35°–60°), preventing "flat" conformations that often lead to poor solubility or non-specific binding (promiscuity).
-
Metabolic Stability: The 4-chloro and 3-fluoro groups block the primary sites of cytochrome P450 oxidation (para and meta positions), significantly extending the half-life (
) of the parent molecule.
Synthetic Methodology: Scalable Suzuki-Miyaura Coupling
The most robust route to CAS 844878-86-0 is the palladium-catalyzed cross-coupling of a 4-bromo-3-fluorobenzoic acid precursor with 4-chlorophenylboronic acid.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical role of the base in activating the boronic acid.
Figure 1: Palladium-catalyzed synthesis pathway emphasizing the convergence of the aryl halide and boronic acid fragments.
Detailed Protocol (Bench Scale: 10g)
Reagents:
-
4-Bromo-3-fluorobenzoic acid (1.0 eq)
-
4-Chlorophenylboronic acid (1.1 eq)
-
Pd(dppf)Cl₂·DCM (0.03 eq) – Preferred for steric bulk tolerance.
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
-
Inertion: Charge a 3-neck round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-dioxane and water. Stir to create a slurry.
-
Catalysis: Add the Pd catalyst under a positive stream of
. The solution typically turns orange/red. -
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: 50% EtOAc/Hexane).
-
Workup:
-
Cool to room temperature.
-
Filter through a Celite pad to remove Palladium black.
-
Acidify the filtrate to pH ~2 using 1N HCl. Crucial: The product will precipitate as a white solid.[1]
-
-
Purification: Recrystallize the crude solid from Ethanol/Water to remove de-halogenated byproducts.
Application in Drug Discovery: SAR Logic
This compound is rarely the final drug; it is a "scaffold enabler." Researchers utilize the carboxylic acid handle to generate amides, esters, or heterocycles (e.g., oxadiazoles).
Structure-Activity Relationship (SAR) Map
Figure 2: Functional decomposition of the molecule illustrating its role in medicinal chemistry campaigns.
Biological Context[2][3][5]
-
COX-2 Inhibition: Biaryl acids mimic the arachidonic acid structure, fitting into the cyclooxygenase active site. The 3-F group improves selectivity for COX-2 over COX-1 by exploiting subtle differences in the hydrophobic channel [1].
-
TTR Stabilization: Similar fluorinated biaryl acids (e.g., Acoramidis analogs) bind to Transthyretin (TTR), preventing amyloidogenesis. The carboxylic acid forms salt bridges with Lysine residues (Lys15) in the thyroxine-binding pocket [2].
Quality Control & Analytical Verification
To ensure data integrity in biological assays, the compound must meet specific purity criteria.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Interpretation ( H NMR, 400 MHz, DMSO- )
- 13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
7.8–8.0 ppm (m, 3H): Protons on the benzoic acid ring. The proton ortho to the fluorine will show distinct H-F coupling (
Hz). - 7.5–7.7 ppm (m, 4H): Protons on the 4-chlorophenyl ring (AA'BB' system).
Safety & Handling (MSDS Highlights)
-
GHS Classification: Warning.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Handling: Use standard PPE (gloves, goggles). The compound is a solid organic acid; avoid inhalation of dust.
-
Storage: Store at room temperature (15–25°C) in a desiccated environment. Stable for >2 years if kept dry.
References
-
BenchChem. (2025).[3][1] Applications of 2-Fluorobenzoic acid in medicinal chemistry.[4] Retrieved from
-
Chem-Impex. (2023). 3-Fluorobenzoic acid: Pharmaceutical Development and Agrochemicals.[5] Retrieved from
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [6]
-
European Patent Office. (2023).[7] Novel Heteroaryl-Triazole Compounds (EP 3784661 B1). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy N-[(3-chlorophenyl)methyl]-4-fluorobenzamide | 895696-66-9 [smolecule.com]
- 5. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. data.epo.org [data.epo.org]
